![molecular formula C25H22IN5O4 B15124745 [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate is a complex organic molecule that combines a purine derivative with a cyclobutyl ring and benzoate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 2-amino-6-iodopurine, can be synthesized through iodination of 2-amino-6-chloropurine using iodine and a suitable oxidizing agent.
Cyclobutyl Ring Formation: The cyclobutyl ring can be introduced via a cycloaddition reaction, where a suitable diene reacts with a dienophile under thermal or photochemical conditions.
Benzoyloxymethyl Group Introduction: The benzoyloxymethyl group can be added through a nucleophilic substitution reaction, where a benzoyloxymethyl halide reacts with the cyclobutyl ring.
Esterification: The final step involves esterification of the hydroxyl group with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and esterification steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine and cyclobutyl moieties.
Reduction: Reduction reactions can target the iodine atom in the purine ring, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized purine derivatives and cyclobutyl ketones.
Reduction: Reduced purine derivatives with hydrogen or other substituents replacing iodine.
Substitution: Various substituted benzoyloxymethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s purine moiety suggests potential interactions with nucleic acids, making it a candidate for antiviral research. Its ability to undergo various chemical modifications also allows for the creation of derivatives with enhanced biological activity.
Medicine
In medicine, the compound’s structure is reminiscent of known antiviral and anticancer agents. Research may focus on its efficacy in inhibiting viral replication or inducing apoptosis in cancer cells.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, particularly as a lead compound in drug discovery programs targeting viral infections and cancer.
Mecanismo De Acción
The mechanism of action of [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate likely involves its interaction with nucleic acids or proteins. The purine moiety can intercalate with DNA or RNA, potentially inhibiting replication or transcription processes. Additionally, the compound may bind to specific enzymes or receptors, disrupting cellular pathways critical for viral replication or cancer cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: An antiviral drug that also contains a purine derivative.
Ganciclovir: Another antiviral with a similar mechanism of action.
Cyclobutyl-containing compounds: Various cyclobutyl derivatives used in medicinal chemistry.
Uniqueness
What sets [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate apart is its combination of a purine derivative with a cyclobutyl ring and benzoate esters. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H22IN5O4 |
|---|---|
Peso molecular |
583.4 g/mol |
Nombre IUPAC |
[3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate |
InChI |
InChI=1S/C25H22IN5O4/c26-21-20-22(30-25(27)29-21)28-14-31(20)19-11-17(12-34-23(32)15-7-3-1-4-8-15)18(19)13-35-24(33)16-9-5-2-6-10-16/h1-10,14,17-19H,11-13H2,(H2,27,29,30) |
Clave InChI |
LQBUGNQLKANVKM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1N2C=NC3=C2C(=NC(=N3)N)I)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
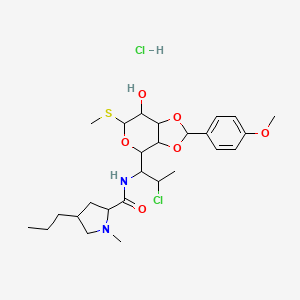
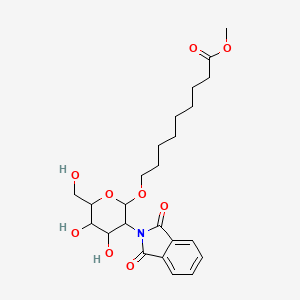
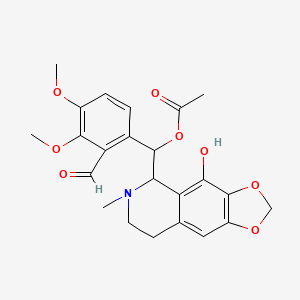

![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
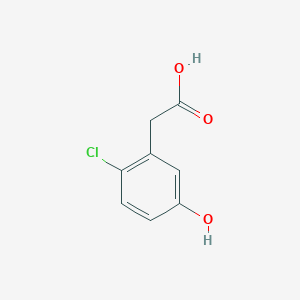
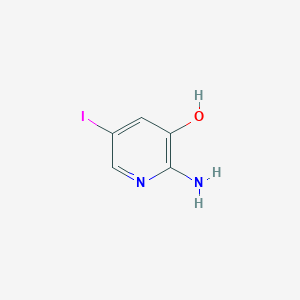
![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
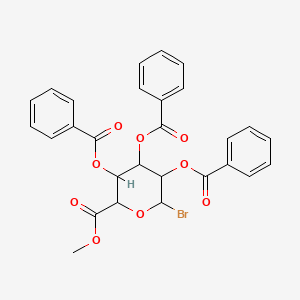
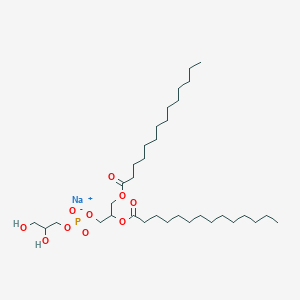
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
